2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with piperazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
1,3-Benzodioxole: A simpler compound containing the benzodioxole moiety.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole structure.
Uniqueness
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is unique due to its combination of benzodioxole, thiazole, and piperazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-2-(1,3-benzodioxol-5-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c25-30(26,18-4-2-1-3-5-18)24-10-8-23(9-11-24)13-17-14-29-21(22-17)16-6-7-19-20(12-16)28-15-27-19/h1-7,12,14H,8-11,13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUZIILZRQTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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